molecular formula C21H22N4O2 B15014512 N-(4-butylphenyl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide

N-(4-butylphenyl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15014512
M. Wt: 362.4 g/mol
InChI Key: WPAMSQUBPSTCPF-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BUTYLPHENYL)-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BUTYLPHENYL)-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 4-butylbenzaldehyde with 1H-indole-3-carbohydrazide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines derived from the hydrazone linkage.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new hydrazone-based ligands and catalysts.

Biology: In biological research, the compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its chemical reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The indole moiety plays a crucial role in these interactions, as it can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

  • N-(4-BUTYLPHENYL)-1-NAPHTHAMIDE
  • N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE
  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Comparison:

  • N-(4-BUTYLPHENYL)-1-NAPHTHAMIDE : Similar in having a butylphenyl group but lacks the indole moiety, which may result in different biological activities.
  • N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-BENZO[G]INDAZOLE-3-CARBOHYDRAZIDE : Contains a benzo[g]indazole structure, which may confer different chemical reactivity and biological properties.
  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE : Features a dimethoxyphenyl group, which can influence its solubility and interaction with biological targets.

The uniqueness of N-(4-BUTYLPHENYL)-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its combination of the butylphenyl and indole moieties, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-butylphenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C21H22N4O2/c1-2-3-6-15-9-11-17(12-10-15)24-20(26)21(27)25-23-14-16-13-22-19-8-5-4-7-18(16)19/h4-5,7-14,22H,2-3,6H2,1H3,(H,24,26)(H,25,27)/b23-14+

InChI Key

WPAMSQUBPSTCPF-OEAKJJBVSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.